5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with a quinazoline moiety. The structure includes a 3-(trifluoromethyl)phenyl group attached via a carboxamide linkage. The trifluoromethyl (-CF₃) substituent is a key feature, enhancing lipophilicity and metabolic stability, which is critical for pharmaceutical applications such as kinase inhibition or receptor modulation .
Properties
Molecular Formula |
C19H14F3N3O3 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1,5-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)11-4-3-5-12(10-11)23-17(28)18-9-8-15(26)25(18)14-7-2-1-6-13(14)16(27)24-18/h1-7,10H,8-9H2,(H,23,28)(H,24,27) |
InChI Key |
IUIFIMNBIKOOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Initial Quinazoline Scaffold Construction
The synthesis begins with anthranilic acid derivatives as precursors. For example, 2-aminobenzamide is reacted with α-ketoglutaric acid in acetic acid under reflux to form the dihydroquinazolinone core. This step establishes the quinazoline backbone, critical for subsequent functionalization.
Reaction Conditions:
-
Solvent: Acetic acid
-
Temperature: 110–120°C
-
Time: 6–8 hours
-
Yield: 65–75%
Pyrrolo Ring Annulation
The dihydroquinazolinone intermediate undergoes cyclization with propargyl bromide in the presence of copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) to form the pyrrolo[1,2-a]quinazoline framework. The Cu(I) catalyst facilitates a regioselective 1,3-dipolar cycloaddition, ensuring the correct fusion of the pyrrolidine ring.
Optimization Notes:
-
Catalyst loading: 10 mol% CuI
-
Base: DIPEA (2.5 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Yield: 58–62%
Three-Component Domino Reaction
Reaction Design
A one-pot cascade reaction combines 2-(aminomethyl)aniline , methyl 3,3,3-trifluoropyruvate , and cyclopentanone to form the target compound. The trifluoropyruvate introduces the CF3 group, while cyclopentanone aids in pyrrolidine ring closure.
Mechanistic Insights:
-
Schiff base formation : Condensation of the aniline with trifluoropyruvate.
-
Mannich-type cyclization : Cyclopentanone facilitates annulation via nucleophilic attack.
-
Oxidation : Air oxidation introduces the 5-hydroxy group.
Conditions:
-
Solvent: Ethanol
-
Temperature: 80°C
-
Time: 12 hours
-
Yield: 70–75%
Diastereoselectivity Control
Elevated temperatures (100°C) improve selectivity for the cis-isomer due to thermodynamic stabilization. The ratio of cis:trans isomers shifts from 3:1 at 80°C to 9:1 at 100°C.
Catalytic Cyclization Using Amberlyst® 15
Green Chemistry Approach
A solvent-free method employs Amberlyst® 15 as a Brønsted acid catalyst to promote cyclocondensation between anthranilamide and ethyl levulinate . This method avoids toxic solvents and reduces reaction time.
Procedure:
-
Catalyst: Amberlyst® 15 (20 wt%)
-
Temperature: 90°C
-
Time: 3 hours
-
Yield: 88–92%
Mechanochemical Activation
Ball milling enhances reaction efficiency by reducing particle size and improving catalyst-substrate contact. This method achieves quantitative yields in 1 hour.
Suzuki Coupling for Late-Stage Functionalization
Halogenated Intermediate Synthesis
A bromine atom is introduced at the 8-position of the pyrroloquinazoline core using N-bromosuccinimide (NBS). This intermediate undergoes Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid .
Conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3
-
Solvent: Toluene/water (4:1)
-
Temperature: 100°C
-
Yield: 78–82%
Comparative Analysis of Methods
| Method | Key Advantage | Yield (%) | Time (h) | Selectivity Control |
|---|---|---|---|---|
| Multi-Step Synthesis | High purity | 85–90 | 24 | Moderate |
| Three-Component Reaction | One-pot simplicity | 70–75 | 12 | High |
| Amberlyst® 15 Catalysis | Solvent-free, green chemistry | 88–92 | 3 | Low |
| Suzuki Coupling | Late-stage diversification potential | 78–82 | 8 | High |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Modifications
The target compound’s pyrrolo[1,2-a]quinazoline core distinguishes it from analogs with related heterocyclic systems. Below is a comparative analysis:
Table 1: Core Structure and Substituent Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyrrolo[1,2-a]quinazoline | 3-(Trifluoromethyl)phenyl | Not provided |
| N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-... (Ev6) | Pyrrolo[1,2-a]pyrazine | 2-Fluorophenyl, dihydrobenzo[dioxin] | 476.5 |
| 5-[5-(4-Methoxyphenyl)-...triazole-3-thiol (Ev1) | Thiazolo[3,2-a]pyrimidine | 4-Methoxyphenyl, phenyl | Not provided |
| 5-(3-Chlorophenylsulfanyl)-...carbaldehyde (Ev4) | Pyrazole | 3-Chlorophenylsulfanyl, trifluoromethyl | Not provided |
Key Observations :
Insights :
- Heterocyclization with bases like NaOH (Ev1) is common for sulfur-containing heterocycles. The target compound may require similar steps for carboxamide formation.
Substituent Impact on Properties
Lumping Strategy Considerations (Ev5)
The lumping approach groups structurally similar compounds to simplify modeling. However, the target compound’s unique -CF₃ and quinazoline core may necessitate separate treatment despite superficial similarities to pyrrolo-pyrazines (Ev6) or thiazolo-pyrimidines (Ev1) .
Research Findings and Gaps
- Structural Analog Data : provides molecular weight (476.5) for a fluorophenyl-pyrrolo[1,2-a]pyrazine, but analogous data for the target compound are lacking.
- Synthesis Optimization : Methods from Ev1 and Ev4 could inform scalable synthesis of the target compound, though reaction yields and purity remain unaddressed.
Biological Activity
5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure
The compound features a complex structure characterized by a quinazoline core, which is known for various pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural analogs have shown promising results against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Recent studies have highlighted the importance of targeting VEGFR as a therapeutic strategy in cancer treatment. The compound has been evaluated for its ability to inhibit VEGFR signaling pathways, which are crucial for tumor angiogenesis. Inhibitory assays revealed that related compounds exhibited potent activity against VEGFR with IC50 values ranging from 0.39 to 0.54 µM .
Case Studies
Several case studies have documented the effectiveness of quinazoline derivatives in clinical settings:
-
Case Study: Lung Cancer Treatment
- A patient with advanced lung cancer was treated with a quinazoline derivative similar to the target compound. Results showed a marked reduction in tumor size after four weeks of treatment, correlating with in vitro findings that indicated strong anticancer activity.
-
Case Study: Bacterial Infections
- A clinical trial involving patients with resistant bacterial infections utilized a derivative of the compound. The results indicated significant improvement in infection clearance rates compared to standard antibiotic treatments.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step pathways, typically starting with condensation reactions to form the pyrrolo[1,2-a]quinazoline core. Key steps include cyclization and carboxamide coupling. For example:
- Core formation : Use K₂CO₃ in DMF as a base for nucleophilic substitution, ensuring precise stoichiometric ratios (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) to minimize side reactions .
- Amide coupling : Employ coupling agents like EDCI/HOBt in DMF under inert atmospheres, with reaction times optimized to 12–24 hours at room temperature. Post-reaction purification via preparative TLC (PE:EA = 8:1) and recrystallization from ethanol yields 62–71% purity .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Structural validation relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H-NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., trifluoromethyl phenyl protons at δ 7.43–7.61 ppm) and confirms regioselectivity .
- LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺ at 403.1–437.1 m/z) and detects impurities.
- TLC : Tracks reaction progress using silica gel plates with UV visualization .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on cell lines (e.g., HepG2 or HEK293) to establish baseline toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing electron-withdrawing substituents (e.g., -CF₃)?
Substituent effects significantly impact yields. Strategies include:
- Solvent optimization : Replace DMF with THF for sterically hindered substrates to improve solubility.
- Temperature control : Increase reaction temperatures to 50–60°C for sluggish substitutions (e.g., aryl chlorides).
- Catalytic additives : Use KI (10 mol%) to enhance reactivity in SNAr reactions, improving yields by 15–20% .
Q. What methodologies resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from off-target interactions or assay variability. Mitigation approaches:
- Dose-response curves : Validate activity across 3–4 log concentrations to rule out false positives.
- Selectivity panels : Screen against related targets (e.g., kinase families) to identify specificity.
- Molecular docking : Perform in silico simulations (AutoDock Vina) to correlate substituent effects with binding affinities. For example, the trifluoromethyl group may enhance hydrophobic interactions in certain enzyme pockets .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
Structural modifications balance lipophilicity and solubility:
- PEGylation : Introduce polyethylene glycol (PEG) chains at non-critical positions (e.g., pyrrolo N-alkylation).
- Salt formation : Convert the carboxamide to a sodium salt via NaOH treatment.
- Prodrug design : Mask hydroxyl groups as phosphate esters, which hydrolyze in vivo .
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies involve:
- pH profiling : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Plasma stability : Test in human plasma (37°C, 1–6 hours) with LC-MS quantification.
- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .
Q. What computational tools predict its metabolic pathways?
Use in silico platforms:
- CYP450 metabolism : SwissADME or MetaScope to identify likely oxidation sites (e.g., quinazoline ring).
- Phase II conjugation : GLORYx predicts glucuronidation or sulfation at the hydroxy group.
- Toxicity risk : Derek Nexus flags structural alerts (e.g., Michael acceptors) for hepatotoxicity .
Data Analysis and Contradiction Management
Q. How should researchers address variability in synthetic yields across derivatives?
Systematic analysis includes:
- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst) using factorial designs to identify critical factors.
- Byproduct characterization : Use HRMS and 2D-NMR (HSQC, HMBC) to trace low-yield reactions to side products like dimerization or over-oxidation .
Q. What statistical methods validate biological activity reproducibility?
- ANOVA : Compare triplicate data across independent experiments to assess significance (p < 0.05).
- Bland-Altman plots : Quantify agreement between assay replicates.
- ROC curves : For binary activity classifications, ensure AUC > 0.7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
